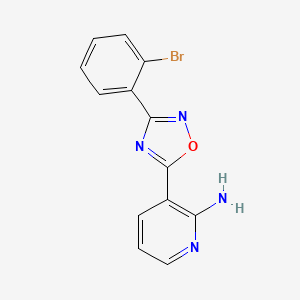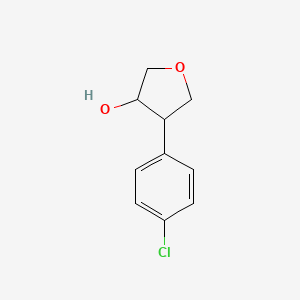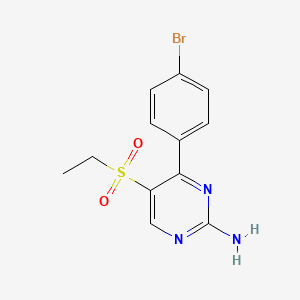
4-(4-Bromophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Bromophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidines. This compound is characterized by the presence of a bromophenyl group at the 4-position, an ethylsulfonyl group at the 5-position, and an amine group at the 2-position of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromobenzaldehyde and ethylsulfonylacetonitrile.
Condensation Reaction: The 4-bromobenzaldehyde undergoes a condensation reaction with ethylsulfonylacetonitrile in the presence of a base such as sodium ethoxide to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the pyrimidine ring.
Amination: Finally, the pyrimidine derivative is aminated using ammonia or an amine source to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(4-Bromophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethylsulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Major Products Formed
Substitution Reactions: The major products are substituted pyrimidine derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: The major products are sulfone derivatives.
Reduction Reactions: The major products are amine derivatives.
科学的研究の応用
4-(4-Bromophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(4-Bromophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
- 4-(4-Chlorophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine
- 4-(4-Fluorophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine
- 4-(4-Methylphenyl)-5-(ethylsulfonyl)pyrimidin-2-amine
Uniqueness
4-(4-Bromophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine is unique due to the presence of the bromine atom, which imparts specific chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis. Additionally, the ethylsulfonyl group enhances the compound’s solubility and stability, making it suitable for various applications.
特性
分子式 |
C12H12BrN3O2S |
|---|---|
分子量 |
342.21 g/mol |
IUPAC名 |
4-(4-bromophenyl)-5-ethylsulfonylpyrimidin-2-amine |
InChI |
InChI=1S/C12H12BrN3O2S/c1-2-19(17,18)10-7-15-12(14)16-11(10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H2,14,15,16) |
InChIキー |
QOIMOMRGLIBYQI-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C1=CN=C(N=C1C2=CC=C(C=C2)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


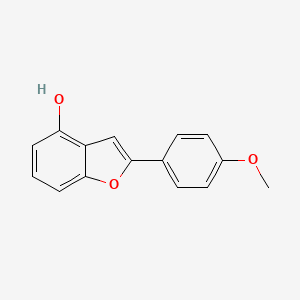

![3-(3,5-Difluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11778780.png)

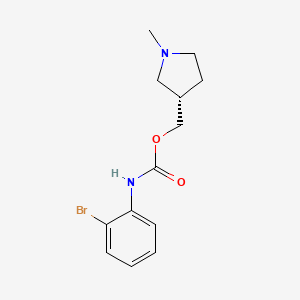
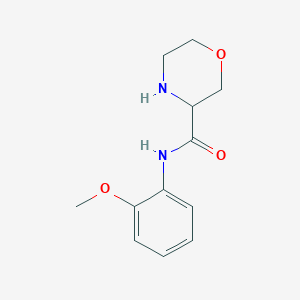
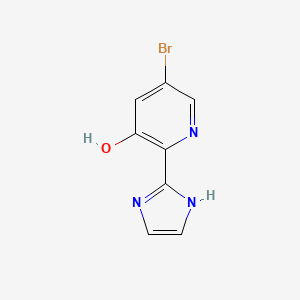

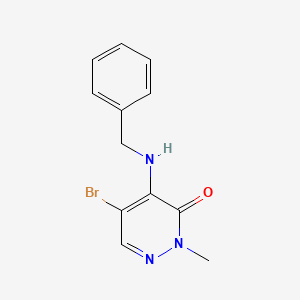

![3-Cyclopentyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B11778823.png)
![N,N,2-Trimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B11778831.png)
